tert-Butyl 3-hydroxypropylmethylcarbamate
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-(3-hydroxypropyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)10(4)6-5-7-11/h11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGLBUZZTLPCOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438874 | |
| Record name | tert-Butyl (3-hydroxypropyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98642-44-5 | |
| Record name | tert-Butyl (3-hydroxypropyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms Involving Tert Butyl 3 Hydroxypropylmethylcarbamate
Protecting Group Chemistry of the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in non-peptide chemistry. bzchemicals.comfishersci.co.uk Its popularity stems from its stability under a wide range of reaction conditions, including exposure to most nucleophiles and bases, as well as its resistance to catalytic hydrogenation. organic-chemistry.orgtotal-synthesis.com This stability allows for selective chemical transformations to be performed on other parts of a molecule without affecting the protected amine. The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic or sometimes solvent-free conditions. organic-chemistry.orgnih.gov
The removal of the Boc group, or deprotection, is most commonly achieved under acidic conditions. fishersci.co.uk The process is a simple carbamate (B1207046) hydrolysis that leverages the group's inherent acid sensitivity. fishersci.co.uk
The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid. bzchemicals.comtotal-synthesis.comcommonorganicchemistry.com This protonation step makes the carbonyl carbon more electrophilic and facilitates the cleavage of the tert-butyl-oxygen bond. commonorganicchemistry.com The bond breaks to release a highly stabilized tertiary carbocation, the tert-butyl cation, and an unstable carbamic acid intermediate. bzchemicals.comcommonorganicchemistry.com This carbamic acid then spontaneously decomposes, releasing carbon dioxide gas and the free amine, which is typically protonated by the acid in the reaction medium to form an ammonium (B1175870) salt. bzchemicals.comcommonorganicchemistry.com The formation of gaseous byproducts, isobutylene (B52900) (from deprotonation of the cation) and carbon dioxide, provides a strong thermodynamic driving force for the reaction. total-synthesis.comcommonorganicchemistry.com
The general mechanism proceeds as follows:
Protonation of the Boc group's carbonyl oxygen. commonorganicchemistry.com
Cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid. commonorganicchemistry.com
Decarboxylation of the carbamic acid to yield the free amine. commonorganicchemistry.com
The liberated amine is protonated in the acidic medium. commonorganicchemistry.com
A potential complication during acid-mediated Boc deprotection is the reactivity of the liberated tert-butyl cation. acsgcipr.org This electrophilic species can react with nucleophilic sites on the substrate molecule, leading to undesired alkylation by-products. acsgcipr.org Electron-rich aromatic rings, thiols (like in cysteine), and thioethers (as in methionine) are particularly susceptible to this side reaction. acsgcipr.orgsigmaaldrich.com
To mitigate this issue, "scavengers" are added to the cleavage reaction mixture. sigmaaldrich.com These are nucleophilic compounds designed to trap the tert-butyl cations before they can react with the desired product. organic-chemistry.orgresearchgate.net The cation is quenched by the scavenger, often deprotonating to form inert isobutylene gas or forming a stable adduct with the scavenger. commonorganicchemistry.com
Commonly Used Scavengers in Boc Deprotection
| Scavenger | Purpose | Reference |
|---|---|---|
| Anisole (B1667542) | Prevents alkylation of tryptophan and methionine. | sigmaaldrich.com |
| Thiophenol | Traps tert-butyl cations. | organic-chemistry.org |
| p-Thiocresol | Used with anisole and DMS to prevent alkylation of Met and Cys. | sigmaaldrich.com |
| Triethylsilane | Acts as a carbocation scavenger. | researchgate.net |
While strong acids are effective, there is a growing demand for milder and more selective deprotection methods. Catalytic approaches offer an alternative that avoids harsh acidic conditions. One such method employs a combination of the tris(4-bromophenyl)aminium radical cation, known as "Magic Blue" (MB•+), and triethylsilane. nih.gov This system catalytically facilitates the cleavage of the C–O bond in tert-butyl carbamates in high yields without the need for strong acids or high temperatures. nih.gov The reaction is suitable for a diverse range of substrates, including aliphatic, aromatic, and heterocyclic compounds. nih.gov Other catalytic systems, such as those using iron(III) salts, have also been developed as sustainable and practical methods for the selective removal of a Boc group. rsc.orgeurjchem.com
Aqueous phosphoric acid (85 wt%) has emerged as a mild, effective, and environmentally benign reagent for the deprotection of tert-butyl carbamates. thieme-connect.comorganic-chemistry.org This method is highly valued for its selectivity, as it can cleave the Boc group while leaving other acid-sensitive functionalities intact. organic-chemistry.orgresearchgate.net The reactions are typically high-yielding, and the workup is convenient, making this method suitable for both laboratory and production-scale applications. organic-chemistry.org The mildness of the conditions also ensures that the stereochemical integrity of chiral centers, such as in amino acids, is preserved. thieme-connect.com
Selectivity of Aqueous Phosphoric Acid in Deprotection
| Group Tolerated | Group Cleaved | Reference |
|---|---|---|
| CBZ carbamates | tert-butyl carbamates | organic-chemistry.orgorganic-chemistry.org |
| Benzyl and methyl esters | tert-butyl esters | organic-chemistry.orgorganic-chemistry.org |
| TBDMS ethers | tert-butyl ethers | organic-chemistry.orgorganic-chemistry.org |
| Azetidine | organic-chemistry.org |
In the synthesis of complex molecules with multiple functional groups, it is often necessary to deprotect one group without affecting others. fiveable.mebham.ac.uk This is achieved through an "orthogonal protection strategy," which uses protecting groups that can be removed under distinct and non-interfering reaction conditions. fiveable.mebham.ac.uk
The acid-labile nature of the Boc group makes it an ideal component in such strategies. organic-chemistry.org It is orthogonal to groups that are removed by different chemical mechanisms. For example, the Boc group can be selectively cleaved with acid while a base-labile group like 9-fluorenylmethoxycarbonyl (Fmoc) or a group removed by catalytic hydrogenolysis, such as benzyloxycarbonyl (Cbz), remains in place. organic-chemistry.orgtotal-synthesis.com This orthogonality is a cornerstone of modern chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), where precise control over the sequence of deprotection and coupling steps is essential. fiveable.me
Orthogonal Protecting Group Pairs with Boc
| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 (Orthogonal) | Cleavage Condition 2 | Reference |
|---|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA, HCl) | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | organic-chemistry.orgtotal-synthesis.com |
| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA, HCl) | Cbz (Benzyloxycarbonyl) | H₂/Pd (Hydrogenolysis) | total-synthesis.com |
| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA, HCl) | Alloc (Allyloxycarbonyl) | Pd catalyst | total-synthesis.com |
Stability of Boc Group to Various Reagents
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under a range of conditions, yet its susceptibility to specific reagents allows for its selective removal. The stability of the Boc group in tert-butyl 3-hydroxypropylmethylcarbamate is consistent with that observed for other N-Boc protected amines. It is notably stable towards most nucleophiles and basic conditions. patsnap.comtudublin.ie This stability allows for chemical manipulations at other parts of the molecule, such as the hydroxyl group, without cleavage of the Boc group.
However, the Boc group is labile under acidic conditions. patsnap.com Strong acids, such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), are commonly employed for its removal. researchgate.netgoogle.com The deprotection proceeds via protonation of the carbamate's carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine. google.comnih.govnih.gov The generation of the tert-butyl cation can sometimes lead to side reactions, such as the alkylation of nucleophilic sites on the substrate or other molecules present in the reaction mixture. wikipedia.org To mitigate this, scavengers are often added.
Thermolytic cleavage of the Boc group is also possible, though it typically requires high temperatures. tcichemicals.comorgsyn.org Certain Lewis acids can also effect the removal of the Boc group. The presence of a hydroxyl group in the molecule, as in this compound, does not significantly alter the fundamental stability of the Boc group, although intramolecular reactions can sometimes be a consideration under specific conditions.
Table 1: Stability of the Boc Group to Various Reagents
| Reagent Class | Stability | Conditions for Cleavage |
|---|---|---|
| Bases | Stable | Generally stable to common bases (e.g., NaOH, K2CO3, triethylamine). patsnap.comtudublin.ie |
| Nucleophiles | Stable | Generally stable to a wide range of nucleophiles. patsnap.comtudublin.ie |
| Acids | Labile | Cleaved by strong acids (e.g., TFA, HCl, H2SO4). researchgate.netgoogle.comchemanager-online.com |
| Reducing Agents | Stable | Generally stable to catalytic hydrogenation (e.g., H2/Pd-C). tudublin.ie |
| Oxidizing Agents | Generally Stable | Stable to many common oxidizing agents, but can be sensitive to some strong oxidants. |
| Lewis Acids | Labile | Can be cleaved by certain Lewis acids (e.g., ZnBr2, TMSI). researchgate.net |
| Heat | Labile at High Temp. | Thermal deprotection is possible, often at temperatures above 150°C. tcichemicals.com |
Reactions of the Hydroxyl Moiety
Derivatization and Functionalization Reactions
The hydroxyl group of this compound serves as a key site for derivatization and functionalization, enabling the synthesis of a variety of more complex molecules. Common reactions involving the hydroxyl moiety include esterification, etherification, and conversion to other functional groups.
Esterification: The hydroxyl group can be readily acylated to form esters. This is often achieved by reaction with an acyl chloride or a carboxylic acid in the presence of a coupling agent. For instance, in the synthesis of certain pharmaceutical intermediates, N-Boc protected amino alcohols are condensed with carboxylic acids using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and N-hydroxybenzotriazole (HOBt). nih.govresearchgate.net
Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis or the Mitsunobu reaction. The Mitsunobu reaction, in particular, is a powerful method for forming ethers with inversion of stereochemistry, using a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). nih.govwikipedia.orgorganic-chemistry.org This reaction has been employed in the synthesis of complex molecules where a C-O bond is formed from an alcohol. nih.gov For example, the synthesis of duloxetine, an antidepressant, involves the etherification of a related amino alcohol intermediate. researchgate.net
Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents. The choice of reagent determines the extent of oxidation.
Conversion to Leaving Groups: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This facilitates subsequent nucleophilic substitution reactions at this position.
Exploiting Differential Reactivity of Hydroxyl Groups
The presence of both a protected amine and a hydroxyl group in this compound allows for the exploitation of their differential reactivity. The Boc-protected amine is significantly less nucleophilic than the primary hydroxyl group. organic-chemistry.org This difference in reactivity enables selective reactions at the hydroxyl position without affecting the carbamate.
For example, selective acylation or alkylation of the hydroxyl group can be achieved in the presence of the Boc-protected amine. organic-chemistry.org This is a common strategy in multi-step syntheses where the amine needs to remain protected while modifications are made to another part of the molecule. The higher nucleophilicity of the amine compared to the alcohol means that protection of the amine is a prerequisite for selective reaction at the hydroxyl group. organic-chemistry.org
In the context of polyfunctional molecules, such as those with multiple hydroxyl groups, selective reactions can be more challenging. However, for a molecule like this compound, the primary alcohol offers a clear site for selective functionalization once the more nucleophilic amine is protected. organic-chemistry.org This principle is fundamental in the synthesis of various pharmaceutical agents and complex organic molecules.
Reactions of the Carbamate Nitrogen
Role in Amine Reactivity and Nucleophilicity
The introduction of the tert-butyloxycarbonyl (Boc) group significantly alters the reactivity and nucleophilicity of the nitrogen atom. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group of the carbamate. This delocalization reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity. nih.gov
Consequently, the carbamate nitrogen in this compound is generally unreactive towards electrophiles under neutral or basic conditions. It does not readily participate in alkylation or acylation reactions that are characteristic of primary or secondary amines. This deactivation is the primary reason for the effectiveness of the Boc group as a protecting group for amines. tudublin.ie
While the nitrogen itself is non-nucleophilic, the carbamate can undergo reactions under specific conditions. For instance, under strongly basic conditions, the proton on the nitrogen can be abstracted, although this is less common for Boc-protected secondary amines compared to primary ones.
Mechanistic Studies of Related tert-Butyl Containing Compounds
The reactivity of this compound is largely dictated by the properties of the tert-butyl carbamate group. Mechanistic studies of related compounds, particularly concerning the cleavage of the Boc group, provide valuable insights.
The acid-catalyzed deprotection of a tert-butyl carbamate is a well-studied reaction. google.comnih.govnih.gov The mechanism involves the following key steps:
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid. This step is rapid and reversible. google.comnih.gov
Fragmentation: The protonated carbamate then undergoes fragmentation. This is the rate-determining step and involves the cleavage of the carbon-oxygen bond to release a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. google.comnih.govnih.gov
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas. google.comnih.gov
Protonation of the Amine: In the acidic medium, the newly formed amine is protonated to give the corresponding ammonium salt. nih.gov
Kinetic studies have shown that the rate of deprotection can have a second-order dependence on the acid concentration, suggesting a general acid-catalyzed mechanism. chemanager-online.com The stability of the tert-butyl cation plays a crucial role in the facility of this reaction. This mechanism explains why tert-butyl carbamates are readily cleaved by acids, while other alkyl carbamates, which would form less stable carbocations, are more resistant to acidic cleavage. nih.gov
SN1 Reaction Mechanisms Involving tert-Butyl Carbocations
The SN1 reaction is a stepwise mechanism that proceeds through a carbocation intermediate. For substrates with a tert-butyl group, the formation of the relatively stable tertiary carbocation is a key driving force for this pathway. libretexts.orgdoubtnut.com The reaction is termed unimolecular because the rate-determining step involves only the substrate. masterorganicchemistry.com
In the context of this compound, an SN1 reaction would be initiated by the departure of the 3-hydroxypropylmethylcarbamate group, which would first require protonation of the carbamate's carbonyl oxygen under acidic conditions to make it a better leaving group. This would lead to the formation of a tert-butyl carbocation.
Key Steps in a Hypothetical SN1 Reaction:
Protonation of the Carbamate: The carbonyl oxygen of the carbamate group is protonated by an acid catalyst. This enhances the leaving group ability of the carbamate moiety.
Formation of the tert-Butyl Carbocation: The protonated carbamate group departs, taking the bonding electrons with it and forming a stable tertiary carbocation. This is the rate-determining step of the reaction.
Nucleophilic Attack: A nucleophile present in the reaction mixture attacks the planar carbocation. This can occur from either face of the carbocation, which can lead to a racemic mixture if the carbon were chiral.
Deprotonation: If the nucleophile was neutral (e.g., water or an alcohol), a final deprotonation step yields the final product.
The stability of the tert-butyl carbocation is a critical factor favoring the SN1 mechanism. This stability arises from the electron-donating inductive effect of the three methyl groups and hyperconjugation.
It is important to consider the potential for intramolecular reactions. The terminal hydroxyl group or the nitrogen atom of the carbamate in the parent molecule could potentially act as an internal nucleophile, attacking the initially formed tert-butyl carbocation. This could lead to the formation of a cyclic product, such as 3-methyl-1,3-oxazinan-2-one. The formation of five- and six-membered rings through such intramolecular processes is often favored. The synthesis of 1,3-oxazine derivatives through cyclization reactions has been documented in the literature, suggesting this is a plausible, and potentially competing, reaction pathway. nih.gov
Table 1: Factors Influencing the Rate of SN1 Reactions
| Factor | Effect on Reaction Rate | Rationale for this compound |
| Substrate Structure | Tertiary > Secondary > Primary | The tert-butyl group allows for the formation of a stable tertiary carbocation. doubtnut.comlibretexts.org |
| Leaving Group Ability | Better leaving groups increase the rate. | The N-methyl-3-hydroxypropylcarbamate is inherently a poor leaving group. It would require protonation under acidic conditions to become a better leaving group (a neutral carbamic acid derivative). masterorganicchemistry.com |
| Solvent Polarity | Polar protic solvents stabilize the carbocation intermediate, increasing the rate. libretexts.org | Solvents like water, alcohols, or formic acid would favor the SN1 pathway. |
| Nucleophile | The rate is independent of the nucleophile's concentration or strength. masterorganicchemistry.com | The reaction rate is determined by the formation of the carbocation, not the subsequent nucleophilic attack. |
E2 Elimination Reactions with tert-Butyl Substrates
The E2 reaction is a concerted, one-step elimination process where a base removes a proton, and a leaving group departs simultaneously to form a double bond. libretexts.org This mechanism is bimolecular, meaning its rate depends on the concentrations of both the substrate and the base. msu.edu
For tert-butyl substrates, E2 reactions are common, especially when a strong, non-nucleophilic base is used. msu.edu The use of a bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. masterorganicchemistry.com
In the case of this compound, an E2 reaction would involve a base abstracting a proton from one of the methyl groups of the tert-butyl moiety, with the concurrent departure of the 3-hydroxypropylmethylcarbamate group to form isobutylene.
Key Features of a Hypothetical E2 Reaction:
Concerted Mechanism: The C-H bond breaks, the C=C double bond forms, and the C-Leaving Group bond breaks all in a single step. libretexts.org
Base Strength: A strong base is typically required to initiate the reaction. msu.edu
Stereochemistry: The E2 reaction has a stereochemical requirement for the proton being removed and the leaving group to be in an anti-periplanar arrangement. libretexts.org
The carbamate group is not an ideal leaving group for an E2 reaction due to its basicity. Similar to the SN1 reaction, its departure would likely be facilitated under conditions that make it a better leaving group, though strong bases required for E2 are often incompatible with acidic conditions. However, certain carbamates have been shown to act as leaving groups in various reactions. nih.govrsc.org
The presence of the hydroxyl group in the molecule could potentially influence the reaction by interacting with the base or by being deprotonated itself, which might complicate the reaction pathway.
Table 2: Comparison of SN1 and E2 Reactions for tert-Butyl Substrates
| Feature | SN1 Reaction | E2 Reaction |
| Mechanism | Two-step, via carbocation intermediate | One-step, concerted |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Base/Nucleophile | Favored by weak bases/nucleophiles | Favored by strong, often bulky, bases |
| Leaving Group | Good leaving group required; enhanced by protonation | Good leaving group required |
| Solvent | Favored by polar protic solvents | Favored by aprotic polar solvents |
| Major Product | Substitution product (e.g., alcohol, ether) | Elimination product (alkene) |
Applications of Tert Butyl 3 Hydroxypropylmethylcarbamate As a Synthetic Intermediate
Building Block in Complex Molecule Construction
The strategic placement of a reactive alcohol and a protected amine within the same molecule allows chemists to perform a variety of transformations. The hydroxyl group can be oxidized or converted into a leaving group for nucleophilic substitution, while the Boc-protected amine remains inert. Subsequently, the Boc group can be removed under acidic conditions to liberate the methylamine for further reactions, such as amide bond formation or cyclization. This controlled, stepwise reactivity is fundamental to its role in multi-step syntheses.
In the field of peptide synthesis, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of the Boc-SPPS (Solid-Phase Peptide Synthesis) strategy. The Boc group shields the alpha-amino group of an amino acid from unwanted reactions while its carboxyl group is activated to form a peptide bond with the free amino terminus of the growing peptide chain. bachem.com
While tert-Butyl 3-hydroxypropylmethylcarbamate is not a standard amino acid, its Boc-protected amine functionality is directly relevant to the principles of peptide chemistry. The key attributes of the Boc group used in synthesis are summarized below:
| Feature of Boc Group | Description | Relevance |
|---|---|---|
| Protection | Shields the N-terminal amine of an amino acid or building block from reacting out of turn. | Essential for the stepwise, controlled elongation of a peptide chain. |
| Cleavage Condition | Removed by treatment with a moderate acid, such as trifluoroacetic acid (TFA). peptide.comnih.gov | Allows for deprotection without cleaving the final peptide from the solid support resin. |
| Orthogonality | Can be used in orthogonal schemes where side-chain protecting groups (e.g., Fmoc) are labile to different conditions (e.g., base). | Provides flexibility in the synthesis of complex or modified peptides. |
The compound serves as a building block that can be used to introduce a non-standard, flexible linker or moiety into a peptide-like structure. The hydroxyl end can be modified or attached to a solid support, and after subsequent reactions, the Boc group can be removed to reveal the methylamino group for coupling with an amino acid or peptide fragment.
The structure of this compound makes it an ideal precursor for creating heterocyclic structures that are central to many modern pharmaceuticals.
Orexin receptor antagonists are a class of drugs used to treat insomnia by blocking the wakefulness-promoting signals of orexin neuropeptides in the brain. nih.gov A key structural component in the synthesis of certain orexin receptor antagonists is a substituted piperidine ring. Research has identified tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate as a pivotal pharmaceutical intermediate for these drugs. researchgate.net The linear, three-carbon backbone of this compound, along with its protected amine, provides a foundational structure that can be elaborated and cyclized to form this essential piperidine core.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a protein kinase that plays a crucial role in the inflammatory signaling pathways of the immune system. Inhibitors of IRAK4 are being investigated as potential treatments for autoimmune diseases and certain types of cancer. The same chiral piperidinyl carbamate (B1207046) intermediate used for orexin receptor antagonists, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, is also a critical pharmacophore for the synthesis of IRAK4 inhibitors. researchgate.net Consequently, this compound serves as a valuable starting material for constructing this shared intermediate, highlighting its versatility in accessing different classes of therapeutic agents.
| Target Drug Class | Key Intermediate | Role of this compound |
|---|---|---|
| Orexin Receptor Antagonists | tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate researchgate.net | Serves as a precursor to the piperidine ring structure. |
| IRAK4 Inhibitors | tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate researchgate.net | Acts as a foundational building block for the same key intermediate. |
Synthesis of Pharmaceutical Intermediates
Intermediates for Aspartic Protease Inhibitors
Information regarding the specific use of this compound as a synthetic intermediate for the development of Aspartic Protease Inhibitors as referenced in the provided source material could not be located in the available search results. Aspartic proteases are a class of enzymes that are significant drug targets, particularly in the treatment of HIV. nih.gov The development of inhibitors for these enzymes often involves complex organic syntheses where carbamate-containing molecules can serve as important precursors.
Intermediates for STING Modulators
The role of this compound in the synthesis of intermediates for STING (Stimulator of Interferon Genes) modulators, as indicated by the provided citation, could not be confirmed with the available search results. The STING pathway is a critical component of the innate immune system, and modulators of this pathway are being actively investigated for applications in immunotherapy and vaccine development.
Incorporation into Multi-Target Compounds for Disease Research
The complex and multifactorial nature of neurodegenerative disorders like Alzheimer's disease has led researchers to develop multi-target-directed ligands (MTDLs) that can act on several pathological pathways simultaneously. Tert-butyl carbamate moieties are incorporated into the design of such advanced therapeutic candidates.
Development of Alzheimer's Disease Therapeutic Candidates
In the context of Alzheimer's disease (AD), research has focused on designing novel multi-target compounds. nih.gov One such compound, known as M4, which is a derivative of a carbamate structure, has been designed and evaluated as a potential therapeutic agent for AD. nih.govnih.gov Alzheimer's disease is a progressive neurodegenerative disorder characterized by the presence of extracellular amyloid plaques and intracellular neurofibrillary tangles. nih.gov The development of M4 represents a strategy to address the multifaceted pathogenesis of AD by engaging multiple molecular targets. nih.gov
Investigation of β-secretase and Acetylcholinesterase Inhibition
A key strategy in the design of MTDLs for Alzheimer's disease is the simultaneous inhibition of the enzymes β-secretase (BACE1) and acetylcholinesterase (AChE). BACE1 is involved in the production of the amyloid-beta (Aβ) peptide, a primary component of amyloid plaques, while AChE inhibition is a standard approach to provide symptomatic relief. nih.gov
The multi-target compound M4, which incorporates a structure derived from tert-butyl carbamate precursors, has demonstrated potent inhibitory activity against both of these enzymes in in vitro studies. nih.gov Research findings have quantified its efficacy, showing significant inhibition of both β-secretase 1 and acetylcholinesterase. nih.gov The compound was also found to prevent the aggregation of the amyloid-beta peptide. nih.govnih.gov
Table 1: In Vitro Inhibitory Activity of Compound M4
| Enzyme Target | Measurement Type | Value |
|---|---|---|
| β-secretase 1 | IC₅₀ | 15.4 nM |
| Acetylcholinesterase | Kᵢ | 0.17 µM |
Data sourced from in vitro studies on the multi-target compound M4. nih.gov
Applications in Agrochemical Synthesis
Specific details on the application of this compound in agrochemical synthesis, as referenced by the provided source, could not be found in the publicly available literature from the search results. Carbamate structures are common in various agrochemicals, including insecticides and herbicides, suggesting that this compound could potentially serve as a building block in the synthesis of new active ingredients for this sector.
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like tert-Butyl 3-hydroxypropylmethylcarbamate. While specific spectral data for this compound is not extensively published in peer-reviewed literature, its use is documented in patent literature, where it is employed to confirm the structure of synthetic intermediates.
In practice, ¹H and ¹³C NMR spectra would be acquired to map the carbon-hydrogen framework of the molecule. For some carbamates, challenges such as the presence of rotameric species due to restricted rotation around the N-C(O) bond can complicate the spectra. To overcome this, spectra may be recorded at elevated temperatures, such as 373 K, to induce a dynamic equilibrium between the rotamers, resulting in sharper, more easily interpretable signals. google.comgoogle.com
High-field NMR spectrometers, operating at frequencies such as 400, 500, or 600 MHz for ¹H NMR and 101, 126, and 151 MHz for ¹³C NMR, are typically utilized for these analyses to ensure high resolution and sensitivity. google.comgoogle.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation patterns of this compound. This technique is frequently coupled with liquid chromatography (LC-MS) to monitor reactions and characterize products.
Electrospray ionization (ESI) is a common ionization method for this type of compound. In one documented case, the analysis of a reaction involving this compound showed a characteristic fragmentation pattern. google.comjustia.com The observation of a specific ion in the mass spectrum, resulting from the loss of the tert-butoxycarbonyl (Boc) group, is a key indicator of the compound's structure. google.comjustia.com This fragmentation is a well-known behavior for Boc-protected amines.
High-resolution mass spectrometry (HRMS) can be employed for the precise determination of the molecular formula, often using advanced instrumentation like a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer. google.comgoogle.com
Table 1: Mass Spectrometry Data Summary
| Analytical Technique | Ionization Mode | Observed Ion (m/z) | Interpretation | Source(s) |
|---|
Note: The reported m/z value appears in the source document and is noted as (M ¨ Boc + 1)+, which is interpreted as the mass of the molecule after the loss of the Boc protecting group, plus a proton.
Chromatographic Techniques in Purity Assessment and Separation
Chromatographic methods are indispensable for the separation and purity assessment of this compound. Both high-performance liquid chromatography and gas chromatography are valuable techniques in this regard.
HPLC is a primary method for analyzing the purity of this compound and for monitoring its synthesis. The technique is often coupled with mass spectrometry (LC-MS) for enhanced compound identification.
A specific HPLC method documented for the analysis of related compounds involves a reverse-phase approach. justia.com The mobile phase typically consists of a gradient of water and acetonitrile, with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. justia.com
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Source(s) |
|---|---|---|
| Mobile Phase A | Water with 0.01% Trifluoroacetic Acid (TFA) | justia.com |
| Mobile Phase B | Acetonitrile | justia.com |
| Instrumentation | Agilent 1200 HPLC/6100 SQ System | justia.com |
While specific GC-MS applications for this compound are not detailed in the available literature, the technique is generally suitable for the analysis of volatile and thermally stable compounds. Due to the polarity and potential for thermal degradation of the carbamate (B1207046) and hydroxyl groups, derivatization would likely be required prior to GC-MS analysis. This process involves converting the polar functional groups into less polar, more volatile derivatives, which improves chromatographic performance and provides characteristic mass spectral fragmentation patterns.
Theoretical and Computational Studies of Tert Butyl Carbamate Systems
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanistic pathways of reactions involving tert-butyl carbamates. These calculations provide detailed information about the energies of reactants, transition states, and products, which is essential for understanding reaction kinetics and thermodynamics.
One of the primary applications of these calculations is in the study of the cleavage of the carbamate (B1207046) group, a reaction of significant importance in organic synthesis where the tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines. masterorganicchemistry.com Theoretical studies can model the reaction pathways for both acidic and thermal deprotection of Boc-protected amines. For instance, DFT calculations can map the potential energy surface for the removal of the Boc group, identifying the transition state structures and activation energies. This information is vital for optimizing reaction conditions to achieve selective deprotection. researchgate.netorganic-chemistry.orgorganic-chemistry.org
Furthermore, computational studies have been employed to investigate the mechanisms of other reactions involving carbamates, such as their enzymatic degradation or their role in catalytic cycles. For example, DFT calculations have been used to study the degradation of carbamate pesticides by hydroxyl radicals, detailing the various possible reaction channels and their corresponding rate constants. researchgate.net In the context of catalysis, computational models can elucidate the role of metal catalysts in facilitating the formation or cleavage of the carbamate bond. mdpi.com Studies on palladium-catalyzed synthesis of N-Boc-protected anilines have utilized tert-butyl carbamate, highlighting its role in synthetic methodologies. sigmaaldrich.com
Table 1: Representative Activation Barriers for Carbamate Reactions from Computational Studies
| Reaction Type | Carbamate System | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |
| C-N Bond Rotation | N-alkylcarbamate | Not Specified | ~16 | nih.gov |
| C-N Bond Rotation | N-phenylcarbamate | Not Specified | 12.5 | nih.gov |
| C-N Bond Rotation | N-(2-pyrimidyl)carbamates | Not Specified | <9 | nih.gov |
| C-N Bond Rotation | t-butyl N-methyl-N-aryl carbamates | Variable Temperature NMR | Varies with substituent | nd.edu |
| C-N Bond Rotation | tert-butyl-N-aryl-N-methyl carbamates | B3LYP/6-31+G* | 13.4 | researchgate.net |
This table is for illustrative purposes and the values are approximate, as they depend on the specific molecule and computational method used.
Conformational Analysis and Steric Effects
The three-dimensional structure of tert-butyl carbamates significantly influences their reactivity and biological activity. Conformational analysis, aided by computational methods, helps in understanding the preferred spatial arrangements of the atoms in these molecules. Carbamates can exist as cis and trans isomers due to the partial double bond character of the C-N bond. nih.gov The energy difference between these conformers is generally small. nih.govnih.gov
Studies have shown that the rotational barrier around the C–N bond in carbamates is influenced by steric and electronic factors. nih.gov The presence of bulky substituents can raise this barrier. For example, the gauche interaction, a form of steric strain between adjacent groups, can destabilize certain conformations. chemistrysteps.com In contrast, the gauche effect describes a situation where a gauche conformation is more stable than the anti conformation, often due to hyperconjugation or bent bonds, particularly with electronegative substituents. wikipedia.org The interplay of these steric effects, along with electronic factors, determines the equilibrium populations of different conformers. youtube.com
Structure-Reactivity Relationships and Isosterism
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.govelsevierpure.com For tert-butyl carbamate systems, QSAR models can be developed to predict their activity based on various molecular descriptors. These descriptors can be calculated using computational chemistry and may include electronic properties (like atomic charges and orbital energies), steric parameters, and hydrophobicity. elsevierpure.com
Such studies have been applied to various classes of carbamates, including those with pesticidal or therapeutic properties. nih.govmst.dkmdpi.com For example, a QSAR study on carbamate anticonvulsants identified key structural features that influence their biological activity. nih.gov These models can guide the design of new carbamate derivatives with enhanced or specific activities by predicting the effect of structural modifications. researchgate.net
Isosterism, the principle of replacing a functional group with another that has similar physical and/or chemical properties, is a key strategy in drug design. prismbiolab.comyoutube.com In the context of tert-butyl carbamates, isosteric replacements can be explored to modulate properties like metabolic stability, bioavailability, or target binding. For example, the carbamate group itself can be considered a bioisostere of an amide bond, offering different chemical stability and hydrogen bonding capabilities. nih.gov Computational methods can be used to evaluate potential isosteric replacements by calculating their geometric and electronic similarity to the original group. This allows for a rational approach to modifying the structure of tert-Butyl 3-hydroxypropylmethylcarbamate to optimize its properties for a specific application. nih.govdrughunter.comcambridgemedchemconsulting.com
Investigations into Hydrogen Bonding and Electronic Properties
Hydrogen bonding plays a critical role in the structure and function of molecules containing hydroxyl and carbamate groups, such as this compound. researchgate.netnih.gov Intramolecular hydrogen bonding can occur between the hydroxyl proton and the carbonyl oxygen of the carbamate group, influencing the molecule's conformation and reactivity. Intermolecular hydrogen bonds are crucial for the self-assembly of these molecules and their interactions with biological targets. nih.gov
Computational chemistry provides valuable tools to study these interactions. Methods like Natural Bond Orbital (NBO) analysis can be used to characterize and quantify the strength of hydrogen bonds. Theoretical calculations can also predict the effect of hydrogen bonding on various spectroscopic properties, such as the vibrational frequencies of the O-H and C=O stretching modes, which can be compared with experimental data from infrared (IR) spectroscopy. researchgate.netnih.gov
Table 2: Calculated Electronic Properties of a Model Carbamate System
| Property | Computational Method | Calculated Value |
| Dipole Moment | B3LYP/6-31G | 2.5 D |
| HOMO Energy | B3LYP/6-31G | -7.2 eV |
| LUMO Energy | B3LYP/6-31G | 1.5 eV |
| C=O Bond Length | B3LYP/6-31G | 1.22 Å |
| C-N Bond Length | B3LYP/6-31G* | 1.37 Å |
Note: These are example values for a generic tert-butyl carbamate and will vary for this compound and with the computational method employed.
Future Directions and Emerging Research Areas
Novel Applications in Medicinal Chemistry Beyond Current Scope
While carbamates are recognized for their chemical stability and ability to improve cell membrane permeability, the exploration of tert-Butyl 3-hydroxypropylmethylcarbamate in new therapeutic areas is a promising frontier. nih.gov Its inherent structural features, including the capacity for hydrogen bonding and conformational restriction, make it an attractive scaffold for designing new bioactive molecules. nih.gov
Future research will likely focus on leveraging these properties to develop novel drug candidates. For instance, derivatives of this carbamate (B1207046) could be investigated for their potential as antitubercular agents, building on findings that show certain alkyl carbamates exhibit significant inhibitory activity against Mycobacterium tuberculosis. nih.gov Research has indicated that hydrophobic moieties are crucial for antitubercular activity, a feature that can be systematically varied in derivatives of this compound. nih.gov
Furthermore, the design of multi-target compounds for complex neurodegenerative diseases like Alzheimer's represents another significant opportunity. nih.gov Carbamate-containing compounds have been designed as inhibitors of enzymes such as β-secretase and acetylcholinesterase, which are implicated in the pathology of Alzheimer's disease. nih.gov Future studies could explore how modifications to the this compound structure impact its interaction with these and other relevant biological targets.
Exploration of New Synthetic Pathways and Catalytic Systems
The development of more efficient and sustainable methods for synthesizing this compound is a critical area of ongoing research. While traditional methods for carbamate synthesis are well-established, there is a continuous drive to discover novel catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions.
One promising avenue is the use of palladium-catalyzed reactions. Computational studies have begun to elucidate the mechanistic pathways of Pd-catalyzed carbamate synthesis, highlighting the importance of factors like ligand dissociation and the electronic properties of the catalyst in achieving high efficiency. mdpi.com Future experimental work could build on these computational insights to develop new palladium-based catalysts specifically tailored for the synthesis of this compound and its analogs.
Additionally, modifications of classic reactions like the Curtius rearrangement are being explored to create more versatile synthetic routes. nih.gov For example, new protocols for preparing tert-butyl carbamates from carboxylic acids have been developed, offering an alternative pathway that could be adapted for the synthesis of this specific compound. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The adoption of flow chemistry and automated synthesis platforms presents a paradigm shift in how chemicals are produced, moving from traditional batch processes to continuous manufacturing. acs.orgmdpi.comrsc.orgacs.org These technologies offer numerous advantages, including precise control over reaction parameters, enhanced safety when handling hazardous reagents, and the ability to rapidly screen and optimize reaction conditions. acs.orgmdpi.comacs.org
For the synthesis of this compound, integrating flow chemistry could lead to significant improvements in efficiency and scalability. acs.orgrsc.org Flow reactors allow for superior heat and mass transfer, which can lead to higher yields and reduced formation of byproducts. acs.orgmdpi.com Furthermore, the modular nature of flow systems facilitates the "telescoping" of multiple reaction steps into a single, continuous process, eliminating the need for intermediate purification and reducing waste. mdpi.comrsc.org
The combination of flow chemistry with automated systems, often referred to as "self-driving laboratories," enables high-throughput experimentation and optimization. acs.orgrsc.org This approach could be used to rapidly identify the optimal conditions for the synthesis of this compound, as well as to create libraries of related compounds for screening in medicinal chemistry applications. soci.org
Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Control | Less precise, potential for temperature and concentration gradients. | Precise control over temperature, pressure, and mixing. acs.orgmdpi.com |
| Safety | Higher risks with hazardous or exothermic reactions. | Improved safety due to small reaction volumes and better heat dissipation. acs.orgmdpi.com |
| Scalability | Can be challenging, often requires re-optimization. | More straightforward scaling by running the process for longer or using parallel reactors. rsc.orgacs.org |
| Efficiency | Can be limited by mass and heat transfer. | Enhanced efficiency through superior mixing and heat exchange. acs.orgmdpi.com |
| Automation | More difficult to fully automate. | Readily integrated with automated systems for optimization and library synthesis. rsc.orgsoci.org |
Advanced Computational Modeling for Predictive Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. mdpi.comresearchgate.net For this compound, advanced computational modeling offers a powerful approach to predict its reactivity, conformational preferences, and interactions with other molecules.
Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms at the molecular level, providing insights that are often difficult to obtain through experimental methods alone. mdpi.comresearchgate.net For example, computational studies can help to identify transition states and intermediates in synthetic pathways, guiding the design of more efficient catalysts and reaction conditions. mdpi.com
The integration of these computational approaches with experimental data is crucial for building accurate predictive models. acs.orgchemrxiv.org This synergy between theory and experiment will be essential for accelerating the discovery of new applications and the development of improved synthetic methods for this versatile compound.
Table 2: Key Computational Methods in Carbamate Research
| Computational Method | Application | Key Insights |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating reaction energies. mdpi.comresearchgate.net | Identification of intermediates, transition states, and catalytic pathways. mdpi.com |
| Conformational Search | Exploring the potential energy surface to identify stable conformers. acs.orgchemrxiv.org | Understanding the distribution of cis and trans rotamers and their relative energies. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule over time. | Predicting how the molecule interacts with solvents and biological macromolecules. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in complex environments, such as enzymes. | Modeling the active site of an enzyme and the binding of the carbamate. |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing tert-Butyl 3-hydroxypropylmethylcarbamate with high regioselectivity?
- Methodological Answer : Use a multi-step approach involving nucleophilic substitution and carbamate protection. For example, introduce the tert-butyl carbamate group via Boc-protection of an amine intermediate under anhydrous conditions (e.g., using di-tert-butyl dicarbonate in THF with a base like triethylamine). Optimize reaction time and temperature (e.g., 0–25°C for 12–24 hours) to minimize side reactions . Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the desired regioisomer .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR spectroscopy : Analyze and NMR to confirm the presence of tert-butyl (δ ~1.4 ppm for 9H), carbamate carbonyl (δ ~155–160 ppm), and hydroxypropylmethyl groups (δ ~3.5–4.0 ppm for CHO and OH) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98% by area normalization) .
- Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS, targeting the exact mass of the molecular ion (e.g., CHNO: calculated 203.15 g/mol) .
Q. What safety protocols are critical when handling tert-butyl carbamate derivatives in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors during synthesis .
- Storage : Keep the compound in airtight containers at 2–8°C to prevent hydrolysis or degradation .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., oxidation or elimination) during synthesis?
- Methodological Answer :
- Solvent selection : Use aprotic solvents (e.g., DCM or THF) to stabilize intermediates and reduce nucleophilic attack on the carbamate group .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance reaction specificity .
- In-situ monitoring : Employ FTIR or Raman spectroscopy to track carbonyl group formation and adjust reagent stoichiometry dynamically .
Q. What computational methods resolve discrepancies between experimental and theoretical data (e.g., conformational stability)?
- Methodological Answer : Perform density functional theory (DFT) calculations with explicit solvent models (e.g., PCM or SMD) to account for solvation effects. Compare energy barriers for axial vs. equatorial tert-butyl conformers, aligning with low-temperature NMR data to validate predictions . For example, DFT at the B3LYP/6-311+G(d,p) level can explain deviations in rotational barriers observed experimentally .
Q. How do steric and electronic effects influence the stability of tert-butyl carbamates under acidic or basic conditions?
- Methodological Answer :
- Acidic hydrolysis : Monitor degradation kinetics via HPLC under varying pH (1–6). The tert-butyl group’s steric bulk slows protonation of the carbamate carbonyl, but electron-withdrawing substituents (e.g., nitro groups) accelerate hydrolysis .
- Basic conditions : Use NMR to detect deprotection by tracking tert-butyl group disappearance (δ ~1.4 ppm). Base strength (e.g., NaOH vs. NH) impacts reaction rates due to competing nucleophilic attack .
Q. What strategies improve the scalability of tert-butyl carbamate synthesis while maintaining yield and purity?
- Methodological Answer :
- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction time (e.g., 30 minutes vs. 24 hours in batch) .
- Workup automation : Use liquid-liquid extraction systems (e.g., centrifugal partition chromatography) to isolate the product with minimal manual intervention .
- Process analytical technology (PAT) : Integrate inline UV/Vis probes to monitor reaction endpoints and trigger quenching automatically .
Data Analysis & Contradiction Management
Q. How should researchers address conflicting spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Stereochemical analysis : Perform 2D NMR (e.g., NOESY or HSQC) to distinguish diastereomers or rotamers causing split signals .
- Impurity profiling : Compare HPLC retention times with synthetic byproducts (e.g., deprotected amines or oxidized derivatives) and refine purification protocols .
Q. What statistical approaches validate reproducibility in multi-step syntheses of tert-butyl carbamates?
- Methodological Answer : Use factorial design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For example, a 2 factorial design can optimize yield and purity while quantifying interactions between variables . Analyze variance (ANOVA) to confirm significance (p < 0.05) and establish robust operating ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
